The Multifaceted Role of CYR61 in Angiogenesis: A Technical Guide
The Multifaceted Role of CYR61 in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine-rich angiogenic inducer 61 (CYR61 or CCN1) is a matricellular protein that has emerged as a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. As a secreted, extracellular matrix (ECM)-associated signaling molecule, CYR61 modulates a wide array of cellular functions in endothelial cells, including proliferation, migration, adhesion, and survival, which are all fundamental processes in angiogenesis.[1][2] Its involvement in both physiological and pathological angiogenesis, such as in wound healing and tumor growth, makes it a compelling target for therapeutic intervention.[3][4][5] This technical guide provides an in-depth overview of the function of CYR61 in angiogenesis, focusing on its molecular mechanisms, signaling pathways, and the experimental methodologies used to elucidate its role.
CYR61-Mediated Angiogenesis: A Quantitative Perspective
CYR61's pro-angiogenic activity has been quantified in various in vitro and in vivo models. The following tables summarize the dose-dependent effects of CYR61 on key angiogenic processes in endothelial cells.
Table 1: Effect of CYR61 on Endothelial Cell Proliferation
| Cell Line | CYR61 Concentration (µg/L) | Assay | Duration (h) | Outcome (A490 nm) | Reference |
| RF-6A | 0 | MTT | 72 | 0.511 | [6] |
| RF-6A | 5 | MTT | 72 | 0.522 | [6] |
| RF-6A | 10 | MTT | 72 | 0.532 | [6] |
| RF-6A | 100 | MTT | 72 | 0.765 | [6] |
| RF-6A | 500 | MTT | 72 | 0.818 | [6] |
Table 2: Effect of CYR61 on Endothelial Cell Migration
| Cell Line | CYR61 Concentration (µg/L) | Assay | Migrated Cells (per high-power field) | Reference |
| RF-6A | 0 (Negative Control) | Transwell | 62.00 ± 7.62 | [6] |
| RF-6A | 40 | Transwell | 66.83 ± 3.87 | [6] |
| RF-6A | 200 | Transwell | 77.83 ± 4.26 | [6] |
| RF-6A | 400 | Transwell | 96.83 ± 3.49 | [6] |
| RF-6A | 80 (VEGF Control) | Transwell | 98.33 ± 3.14 | [6] |
Table 3: Effect of CYR61 on Endothelial Cell Tube Formation
| Cell Line | CYR61 Concentration (µg/L) | Assay | Number of Tubes (per field) | Reference |
| RF-6A | 0 (Negative Control) | Tube Formation | 31.83 ± 3.31 | [6] |
| RF-6A | 40 | Tube Formation | 34.33 ± 2.50 | [6] |
| RF-6A | 200 | Tube Formation | 60.67 ± 3.72 | [6] |
| RF-6A | 400 | Tube Formation | 88.17 ± 2.93 | [6] |
| RF-6A | 80 (VEGF Control) | Tube Formation | 90.83 ± 3.49 | [6] |
Molecular Mechanisms of CYR61 Action in Angiogenesis
The pro-angiogenic functions of CYR61 are primarily mediated through its interaction with specific integrin receptors on the surface of endothelial cells. This binding initiates a cascade of intracellular signaling events that drive the angiogenic process.
Integrin Binding and Specificity
CYR61 interacts with several integrins, with αvβ3 and α6β1 being the most extensively studied in the context of angiogenesis.[3][7][8] The interaction with these integrins is context-dependent. In activated endothelial cells, CYR61's pro-angiogenic activities, including adhesion, migration, survival, and tube formation, are predominantly mediated through integrin αvβ3.[3][7] Conversely, in non-activated endothelial cells, CYR61-induced cell adhesion and tube formation occur via integrin α6β1.[3][7] CYR61 has also been shown to bind to vitronectin with a high affinity (KD of 5.66 nM and 27.55 nM for monomeric and multimeric vitronectin, respectively), which can further modulate its interaction with integrins.
Downstream Signaling Pathways
The engagement of integrins by CYR61 triggers several key downstream signaling pathways:
-
Focal Adhesion Kinase (FAK) Pathway: The binding of CYR61 to integrins leads to the recruitment and autophosphorylation of FAK at tyrosine 397. This activation creates a docking site for other signaling molecules, including Src family kinases, which further phosphorylate FAK at other sites, leading to its full activation. Activated FAK plays a central role in cell migration and survival.
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: CYR61 stimulation leads to the sustained activation of the ERK1/2 pathway.[9] This pathway is crucial for endothelial cell proliferation and differentiation. The activation of the Ras-Raf-MEK-ERK cascade is a key component of this signaling axis.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is another critical signaling cascade activated by CYR61.[10][11] This pathway is primarily involved in promoting endothelial cell survival and proliferation.
-
Relationship with VEGF: CYR61's pro-angiogenic effects are often intertwined with those of Vascular Endothelial Growth Factor (VEGF).[2] CYR61 can enhance the expression of VEGF, and in some contexts, its angiogenic effects are dependent on the VEGF/VEGFR2 signaling pathway.[9] The PI3K/Akt pathway has been implicated in CYR61-mediated VEGF expression.[10][11]
-
Regulation by Hypoxia: The expression of CYR61 itself is regulated by microenvironmental cues, notably hypoxia. Hypoxia-inducible factor-1α (HIF-1α) can cooperate with c-Jun/AP-1 to induce the transcriptional activation of the CYR61 gene, thereby promoting angiogenesis in ischemic conditions.[12]
Signaling Pathway and Experimental Workflow Diagrams
Caption: CYR61 Signaling Pathways in Angiogenesis.
Caption: Experimental Workflow for Studying CYR61 in Angiogenesis.
Detailed Experimental Protocols
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
Endothelial cells (e.g., HUVECs, RF-6A)
-
96-well tissue culture plates
-
Complete culture medium
-
Serum-free medium
-
Recombinant CYR61 protein
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and incubate overnight.
-
The next day, replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of CYR61 in serum-free medium. Include a negative control (medium alone) and a positive control (e.g., VEGF).
-
Incubate for the desired period (e.g., 72 hours).[6]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[6]
Endothelial Cell Migration Assay (Transwell Assay)
This assay assesses the chemotactic response of endothelial cells to CYR61.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Endothelial cells
-
Serum-free medium
-
Recombinant CYR61 protein
-
Chemoattractant (e.g., VEGF as a positive control)
-
Cotton swabs
-
Methanol (B129727) or other fixative
-
Crystal violet staining solution
Protocol:
-
Pre-coat the bottom of the Transwell inserts with a suitable ECM protein (e.g., gelatin) if required.
-
Add serum-free medium containing the chemoattractant (CYR61 or VEGF) to the lower chamber of the 24-well plate.
-
Harvest endothelial cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 4-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several high-power fields under a microscope.[6]
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures.
Materials:
-
96-well tissue culture plates
-
Basement membrane extract (BME), such as Matrigel®
-
Endothelial cells
-
Serum-free medium
-
Recombinant CYR61 protein
-
Inverted microscope with a camera
Protocol:
-
Thaw the BME on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of BME and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest endothelial cells and resuspend them in serum-free medium containing the desired concentration of CYR61.
-
Seed 1.5-2.5 x 10^4 cells onto the solidified BME in each well.
-
Incubate for 4-18 hours at 37°C.
-
Visualize and photograph the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of tubes, tube length, and number of branch points.[6]
In Vivo Angiogenesis Assay (Rat Corneal Micropocket Assay)
This in vivo assay directly assesses the angiogenic potential of CYR61.
Materials:
-
Adult rats (e.g., Sprague-Dawley)
-
Anesthesia
-
Surgical microscope
-
Fine surgical instruments
-
Sucralfate-Hydron pellets
-
Recombinant CYR61 protein
-
Slit-lamp biomicroscope
Protocol:
-
Anesthetize the rat.
-
Under a surgical microscope, create a small pocket in the center of the rat cornea using a fine needle.
-
Prepare a sucralfate-hydron pellet containing a defined amount of CYR61.
-
Implant the pellet into the corneal pocket.
-
Monitor the cornea daily using a slit-lamp biomicroscope for the appearance of new blood vessels growing from the limbus towards the pellet.[1][3][13]
-
Quantify the angiogenic response by measuring the length and density of the newly formed vessels.
Conclusion and Future Directions
CYR61 is a potent and multifaceted regulator of angiogenesis, acting through integrin-mediated signaling pathways to promote endothelial cell proliferation, migration, and tube formation. Its intricate relationship with other key angiogenic factors like VEGF and its regulation by the tumor microenvironment highlight its significance in both physiological and pathological neovascularization. The experimental protocols detailed in this guide provide a robust framework for investigating the precise mechanisms of CYR61 action and for evaluating its potential as a therapeutic target.
Future research should focus on further dissecting the context-dependent signaling of CYR61 through its various integrin receptors and elucidating the crosstalk with other signaling pathways in different disease models. The development of specific inhibitors or blocking antibodies against CYR61 or its binding to specific integrins holds promise for the development of novel anti-angiogenic therapies for cancer and other angiogenesis-dependent diseases. Conversely, harnessing the pro-angiogenic properties of CYR61 could offer therapeutic benefits in conditions requiring enhanced neovascularization, such as ischemic diseases and wound healing. A deeper understanding of the complex role of CYR61 in angiogenesis will undoubtedly pave the way for innovative therapeutic strategies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cyr61/CTGF/Nov family proteins in gastric carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-angiogenic activities of CYR61 (CCN1) mediated through integrins alphavbeta3 and alpha6beta1 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of the angiogenic/senescence inducer CCN1/CYR61 to integrin α6β1 drives endocrine resistance in breast cancer cells | Aging [aging-us.com]
- 5. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - Research - Institut Pasteur [research.pasteur.fr]
- 6. corning.com [corning.com]
- 7. research.mpu.edu.mo [research.mpu.edu.mo]
- 8. The angiogenic factor cysteine-rich 61 (CYR61, CCN1) supports vascular smooth muscle cell adhesion and stimulates chemotaxis through integrin alpha(6)beta(1) and cell surface heparan sulfate proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Cyr61 increases migration and MMP-13 expression via alphavbeta3 integrin, FAK, ERK and AP-1-dependent pathway in human chondrosarcoma cells. | Semantic Scholar [semanticscholar.org]
- 10. CYR61 modulates the vascular endothelial growth factor C expression of decidual NK cells via PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Cyr61/CCN1 expression by hypoxia through cooperation of c-Jun/AP-1 and HIF-1α in retinal vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
